(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate
CAS No.:
Cat. No.: VC17508199
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | [(1S,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] acetate |
| Standard InChI | InChI=1S/C10H17NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7-10,13H,3-5H2,1-2H3/t7-,8-,9+,10?/m0/s1 |
| Standard InChI Key | AEVQETQLKSVJET-IZJGZUANSA-N |
| Isomeric SMILES | CC(=O)OC1C[C@@H]2C[C@@H](C[C@H]1N2C)O |
| Canonical SMILES | CC(=O)OC1CC2CC(CC1N2C)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s systematic name reflects its intricate stereochemistry: a bicyclo[3.2.1]octane core fused with a nitrogen-containing heterocycle. Key structural features include:
-
Bicyclic Framework: An 8-azabicyclo[3.2.1]octane system, where the nitrogen atom occupies the bridgehead position.
-
Functional Groups: A hydroxyl group at C3 and two acetate moieties at C6 and the bridging nitrogen .
-
Stereochemical Centers: Four chiral centers (C1, C3, C5, C6) conferring distinct three-dimensional conformation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | [(1S,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] acetate |
| Canonical SMILES | CC(=O)OC1CC2CC(CC1N2C)O |
| PubChem CID | 130757522 |
The fused bicyclic system adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine moiety, as evidenced by X-ray crystallography of analogous structures . This rigidity influences its receptor-binding specificity and metabolic stability.
Synthesis and Preparation
Synthetic Pathways
Synthesis of this compound involves multi-step strategies to achieve precise stereocontrol:
-
Bicyclic Core Formation: Cyclization of pyrrolidine precursors via intramolecular alkylation or Diels-Alder reactions .
-
Functionalization:
Table 2: Critical Reaction Conditions
| Step | Conditions | Yield Optimization |
|---|---|---|
| Cyclization | THF, −20°C, LiHMDS | 65–70% |
| Hydroxylation | OsO₄, NMO, acetone/water | Enantiomeric excess >90% |
| Acetylation | Ac₂O, pyridine, 0°C → RT | Quantitative conversion |
Challenges include minimizing epimerization during acetylation and achieving scalable purification via column chromatography or recrystallization .
Research Advancements and Applications
Therapeutic Prospects
Ongoing investigations explore its utility in:
-
Ophthalmology: As a mydriatic agent with reduced intraocular pressure spikes compared to atropine.
-
Neurodegenerative Diseases: Ameliorating cognitive deficits in Alzheimer’s rodent models via cholinergic enhancement .
-
Pain Management: Prolonged analgesic duration in neuropathic pain models without opioid receptor engagement.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume